Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)-
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Overview
Description
tert-Butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate: is a chemical compound with the molecular formula C10H19NO3. It is known for its applications in organic synthesis and as a building block in various chemical reactions. The compound is characterized by its tert-butyl carbamate group, which provides stability and reactivity in different chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method includes the use of tert-butyl carbamate and 3-methyl-1-oxobutan-2-yl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate is used as a protecting group for amines, facilitating selective reactions without interference from the amine group .
Biology and Medicine: The compound is utilized in the synthesis of pharmaceuticals and biologically active molecules. Its stability and reactivity make it a valuable intermediate in drug development .
Industry: In the industrial sector, it is employed in the production of agrochemicals, polymers, and specialty chemicals. Its versatility allows for its incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site, allowing for selective transformations elsewhere in the molecule. This mechanism is crucial in multi-step organic syntheses where selective protection and deprotection are required .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(1-cyclohexyl-3-methyl-1-oxobutan-2-yl)carbamate
- tert-Butyl N-(3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate
Uniqueness: tert-Butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in selective protection strategies in organic synthesis, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3 |
InChI Key |
WZZUQWBUVSVLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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